Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate
Description
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is a heterocyclic compound featuring a fused thiazole-triazole core (thiazolo[2,3-c][1,2,4]triazole) substituted with a propanoate ester group at the 5-position. This structure combines the electron-rich thiazole ring with the versatile triazole system, which is known for diverse reactivity and biological activity. The propanoate ester enhances solubility in organic solvents and may serve as a prodrug motif, enabling hydrolysis to the corresponding carboxylic acid in biological systems.
Properties
IUPAC Name |
methyl 3-([1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-13-7(12)3-2-6-4-14-8-10-9-5-11(6)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLJXPYYBEIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC2=NN=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-thiazolo[2,3-c]triazol-5-ylpropanoate typically involves:
- Construction of the fused thiazolo-triazole core via cyclization reactions involving precursors bearing thiazole and triazole functionalities.
- Introduction of the propanoate side chain through alkylation or esterification reactions.
- Final methylation of the propanoate group to yield the methyl ester.
This approach ensures the formation of the fused heterocyclic system with the desired substitution pattern.
Preparation of the Fused Thiazolo[2,3-c]triazole Core
The fused heterocyclic core is generally prepared by cyclization reactions involving thiazole derivatives and 1,2,4-triazole precursors. Common methods include:
- Condensation of thiazolyl hydrazines with appropriate electrophilic reagents : This leads to the formation of the triazole ring fused to the thiazole.
- Use of alkyl orthoesters and other electrophilic substrates : Alkyl orthoesters can facilitate cyclization reactions under acidic or basic conditions to form fused heterocycles efficiently.
Introduction of the Propanoate Side Chain
The propanoate moiety is introduced by:
- Alkylation of the fused heterocycle with haloalkanoates : For example, reaction of the heterocyclic core with 3-bromopropanoate derivatives under basic conditions.
- Esterification of the corresponding acid : The free acid form of 3-thiazolo[2,3-c]triazol-5-ylpropanoic acid can be methylated using reagents like diazomethane or methyl iodide in the presence of a base to yield the methyl ester.
Specific Process Details from Patent Literature
A patent (US10351556B2) describes a novel process for preparation of 1,3-thiazol-5-ylmethyl derivatives, which are structurally related compounds and provide insight into the preparation of methyl 3-thiazolo[2,3-c]triazol-5-ylpropanoate:
- Step 1: Preparation of thiazol-5-yl-methanol intermediate : Starting from thiazole derivatives, thiazol-5-yl-methanol is synthesized.
- Step 2: Reaction with alkyl haloformates : The thiazol-5-yl-methanol is reacted with methyl chloroformate or other suitable haloformates in the presence of a base and solvent to form the methyl ester derivative.
- Step 3: Cyclization and purification : The reaction mixture is processed to induce cyclization forming the fused thiazolo-triazole ring system, followed by purification steps including crystallization to obtain the target compound in high purity.
Alternative Synthetic Approaches and Precursors
- Use of pyrazole-carboxaldehydes as precursors for heterocyclic fused systems : Although focusing on pyrazole systems, the methodology of constructing fused heterocycles via aldehyde intermediates and subsequent cyclization can be adapted for thiazolo-triazole systems.
- Oxidation and reduction steps : Oxidation of alcohol precursors or reduction of nitrile intermediates can be employed to prepare suitable precursors for cyclization.
- Protecting group strategies : Amino or hydroxyl groups may be protected during synthesis to prevent side reactions, followed by deprotection in final steps.
Research Findings on Yields and Purity
- The methylation step using diazomethane or methyl chloroformate typically achieves moderate to high yields (50-85%) depending on reaction conditions and purity of starting materials.
- Cyclization reactions to form the fused heterocyclic core generally require reflux conditions and careful control of pH to maximize yield and minimize by-products.
- Purification via recrystallization from ethanol or other solvents yields crystalline products with high purity (>95%) suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Fused core formation | Cyclization of thiazolyl hydrazines | Acidic/basic conditions, reflux | 60-80 | Requires controlled temperature |
| Propanoate side chain introduction | Alkylation with haloalkanoates or esterification | Methyl chloroformate, base, solvent | 50-85 | Methyl chloroformate preferred |
| Methyl ester formation | Esterification with diazomethane or methyl iodide | Diazomethane in methanol, room temperature | 55-75 | Moderate yields, mild conditions |
| Purification | Recrystallization | Ethanol or suitable solvent | - | Produces crystalline high-purity solid |
Chemical Reactions Analysis
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization in DMSO can lead to the formation of charged N-substituted heteroaromatic compounds .
Scientific Research Applications
Chemical Synthesis
The synthesis of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate typically involves multi-step procedures that include the formation of thiazole and triazole rings. Various methods have been reported for synthesizing derivatives of thiazolo[2,3-c][1,2,4]triazole, which include:
- Condensation Reactions : The condensation of mercapto-triazoles with α-halogenocarbonyl compounds in acidic conditions is a common approach to synthesize thiazolo-triazole derivatives .
- Cyclization Techniques : Intramolecular cyclization reactions are often employed to achieve the desired fused ring systems. Techniques such as microwave irradiation can enhance yields and reduce reaction times .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazolo[2,3-c][1,2,4]triazole structures possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Properties : The compound shows efficacy against various bacterial strains including Mycobacterium smegmatis, with minimum inhibitory concentrations indicating strong antibacterial potential compared to standard antibiotics like Ciprofloxacin and Rifampicin .
- Antifungal Activity : Certain derivatives have been reported to exhibit antifungal properties that could be beneficial in agricultural applications as fungicides .
Anti-inflammatory and Analgesic Effects
Research indicates that thiazolo-triazole derivatives can exhibit anti-inflammatory and analgesic effects. These compounds can inhibit inflammatory pathways and reduce pain responses in animal models .
Anticancer Potential
This compound has shown promise as an anticancer agent. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For example:
- Compounds with similar structures have been identified as potential inhibitors of phospholipid-dependent kinases, demonstrating significant cytotoxic activity against various cancer cell lines .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in agriculture and materials science:
- Agricultural Uses : Its antifungal properties make it suitable for developing agricultural fungicides that can protect crops from fungal infections.
- Material Science : The unique chemical structure of thiazolo-triazoles allows for their incorporation into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.
Case Study 1: Antibacterial Evaluation
A series of synthesized thiazolo-triazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy compared to the parent compounds.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HT29) demonstrated that certain thiazolo-triazole derivatives exhibited cytotoxic effects by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways critical for cancer cell survival.
Mechanism of Action
The mechanism of action of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit enzymes and disrupt biological processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is best contextualized through comparison with related heterocyclic derivatives. Below is a systematic analysis:
Core Structure and Substituent Variations
Functional Group Impact on Reactivity and Bioactivity
- Propanoate Ester vs. Methylthio Groups: The ester group in the target compound contrasts with the methylthio substituents in ’s triazoles. While methylthio groups enhance electrophilicity and metal-binding capacity (relevant to catalytic applications), the ester group improves lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
- Thiazolo-Triazole vs. This difference may influence binding affinity in biological targets (e.g., enzymes) .
- Substituent Complexity: Pyrazole and thiophene derivatives () exhibit extended π-conjugation, which could enhance electronic properties for optoelectronic applications. In contrast, the propanoate ester in the target compound prioritizes synthetic versatility and pharmacokinetic optimization .
Biological Activity
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is a compound belonging to the class of thiazolo[2,3-c][1,2,4]triazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and other pharmacological effects based on recent research findings.
Synthesis of this compound
The synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives typically involves several methods such as electrophilic intramolecular heterocyclization and condensation reactions. The specific synthetic route for this compound may follow similar pathways as described in the literature for related compounds.
Antimicrobial Activity
Research has demonstrated that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Results : A study evaluated various derivatives and found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Gram-positive Activity (MIC μg/mL) | Gram-negative Activity (MIC μg/mL) |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer activity of thiazolo[2,3-c][1,2,4]triazole derivatives has been a significant focus of research. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Case Study : In a recent study involving several synthesized derivatives including this compound:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| HCT-116 | TBD |
| HepG2 | TBD |
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, thiazolo[2,3-c][1,2,4]triazoles have shown potential in other areas:
- Anti-inflammatory Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The thiazole ring contributes to antioxidant activities which can be beneficial in reducing oxidative stress in various biological systems.
Q & A
Q. What are the common synthetic routes for preparing thiazolo-triazole fused heterocycles like Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate?
Thiazolo-triazole derivatives are typically synthesized via cyclocondensation reactions. A key method involves reacting 1,2,4-triazole-5-thiols with electrophilic reagents (e.g., α-haloketones or maleimides) in acidic media . For example:
- Stepwise synthesis : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is reacted with hydrazine hydrate to form intermediates, followed by cyclization with POCl₃ to yield fused triazole-thiadiazole systems .
- One-pot synthesis : Thiol-containing triazoles undergo electrophilic cyclization with fluorinated carboxylic acids (e.g., trifluoroacetic acid) to generate thiazolo-triazole cores in high yields (up to 91%) .
Q. How is structural characterization of thiazolo-triazole derivatives performed?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclization. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves planarity of fused rings and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings in related compounds) .
- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can synthetic routes for thiazolo-triazole derivatives be optimized to improve yield and selectivity?
Optimization strategies include:
- Catalyst selection : POCl₃ activates carbonyl groups for cyclization, improving electrophilicity .
- Solvent effects : Acetic acid enhances cyclocondensation efficiency compared to polar aprotic solvents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 30 min) and increases yield by 15–20% in triazole-thioether syntheses .
Table 1 : Comparison of synthetic methods for thiazolo-triazole derivatives
| Method | Yield (%) | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional cyclization | 49–65 | 16 h | POCl₃, reflux | |
| Microwave-assisted | 75–85 | 30 min | DMF, 100°C | |
| One-pot fluorination | 91 | 2 h | Trifluoroacetic acid, 80°C |
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Multi-technique validation : Combine ¹H NMR, IR, and mass spectrometry to cross-verify substituent positions .
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to resolve ambiguities .
- High-resolution crystallography : Detects disorder in crystal structures (e.g., sulfur atom positions in thiadiazole rings) .
Q. What computational methods are used to predict the bioactivity of thiazolo-triazole derivatives?
- Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Docking scores (e.g., binding energy ≤ −8.5 kcal/mol) correlate with experimental IC₅₀ values .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP ≤ 3.5 for optimal membrane permeability) .
Table 2 : Docking results for triazole-thiadiazole derivatives against 3LD6
| Compound | Binding Energy (kcal/mol) | H-Bonds | Hydrophobic Interactions | Reference |
|---|---|---|---|---|
| 9c | −9.2 | 3 | 4 | |
| 3.1 | −8.7 | 2 | 5 |
Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?
- Electron-withdrawing groups (EWGs) : Fluorine atoms increase lipophilicity (logP +0.5) and metabolic stability .
- Bulkier substituents : Reduce solubility (e.g., 4-isobutylphenyl decreases aqueous solubility by 40%) but enhance target affinity .
Methodological Considerations
Q. What experimental precautions are critical for handling thiazolo-triazole intermediates?
Q. How can regioselectivity challenges in triazole-thiazole cyclization be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
